molecular formula C7H5NO4S B11823715 (E)-3-(5-Nitro-2-thienyl)acrylic acid

(E)-3-(5-Nitro-2-thienyl)acrylic acid

Cat. No.: B11823715
M. Wt: 199.19 g/mol
InChI Key: IIJCRPJUZLOCIE-UHFFFAOYSA-N
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Description

3-(5-Nitrothiophen-2-yl)acrylic acid is an organic compound characterized by the presence of a nitro group (NO2) and a thiophene ring. Its molecular formula is C7H5NO4S, and it has a molecular weight of 199.19 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(5-Nitrothiophen-2-yl)acrylic acid involves the reaction of (5-Nitro-2-thienyl)methylenemalonic acid with acetic anhydride. The mixture is refluxed for 15 minutes, then cooled and poured into a mixture of water, ice, and concentrated hydrochloric acid to yield the desired product .

Industrial Production Methods

Industrial production methods for 3-(5-Nitrothiophen-2-yl)acrylic acid typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually produced in a controlled environment to maintain its stability and prevent degradation.

Chemical Reactions Analysis

Types of Reactions

3-(5-Nitrothiophen-2-yl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Further oxidized nitro derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

3-(5-Nitrothiophen-2-yl)acrylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Nitrothiophen-2-yl)acrylic acid involves its interaction with molecular targets and pathways. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Nitrothiophen-2-yl)propanoic acid
  • 3-(5-Nitrothiophen-2-yl)butanoic acid
  • 3-(5-Nitrothiophen-2-yl)pentanoic acid

Uniqueness

3-(5-Nitrothiophen-2-yl)acrylic acid is unique due to its specific combination of a nitro group and a thiophene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(5-nitrothiophen-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4S/c9-7(10)4-2-5-1-3-6(13-5)8(11)12/h1-4H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJCRPJUZLOCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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